2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Mode of Action
The presence of an acetylamino group and a thiadiazol ring in its structure suggests that it might interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Based on its structural similarity to other thiadiazol derivatives, it might be involved in pathways related to cellular signaling or metabolism .
Pharmacokinetics
Its molecular weight and the presence of polar groups suggest it might have reasonable bioavailability, but further studies are needed to confirm this .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural features, it might modulate the activity of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might affect the compound’s structure and hence its activity .
Biochemical Analysis
Biochemical Properties
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby affecting the metabolic processes that depend on this enzyme.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s thiadiazole ring allows it to form stable complexes with enzyme active sites, leading to inhibition of enzyme activity . This inhibition can result in downstream effects on metabolic pathways and gene expression, ultimately altering cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of bacterial growth. At higher doses, toxic or adverse effects may be observed, including disruption of normal cellular processes and potential toxicity to the host organism . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of urease, for example, affects the urea cycle and nitrogen metabolism . Additionally, its interactions with other enzymes can lead to changes in metabolite levels and overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm and interact with cytosolic enzymes . This localization is essential for its activity and function, as it allows the compound to effectively inhibit target enzymes and modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with an appropriate acyl chloride under reflux conditions.
Acetylation: The resulting thiadiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated thiadiazole is then coupled with 2,5-dimethoxyaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a carbonic anhydrase inhibitor.
N-{[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Another thiadiazole derivative with potential antimicrobial properties.
Uniqueness
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its dual aromatic rings and thiadiazole core make it particularly versatile for various applications in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-8(19)15-13-17-18-14(24-13)23-7-12(20)16-10-6-9(21-2)4-5-11(10)22-3/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOJLFIIAPJBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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